molecular formula C11H12ClN3O2S B13557588 4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B13557588
M. Wt: 285.75 g/mol
InChI Key: NJEYFLUODZBXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is a complex organic compound that features a benzotriazole moiety linked to a thiane-1,1-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of 6-chloro-1H-1,2,3-benzotriazole with a thiane-1,1-dione precursor under specific conditions. The reaction often requires the use of a suitable solvent, such as dichloromethane or acetonitrile, and may be catalyzed by a base like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiane-1,1-dione moiety to a thiane-1,1-diol.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can produce thiane-1,1-diol derivatives.

Scientific Research Applications

4-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, potentially inhibiting their activity. The thiane-1,1-dione structure may also contribute to its biological effects by interacting with cellular components and disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thiane-1,1-dione is unique due to its combination of a benzotriazole ring and a thiane-1,1-dione moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

4-(6-chlorobenzotriazol-1-yl)thiane 1,1-dioxide

InChI

InChI=1S/C11H12ClN3O2S/c12-8-1-2-10-11(7-8)15(14-13-10)9-3-5-18(16,17)6-4-9/h1-2,7,9H,3-6H2

InChI Key

NJEYFLUODZBXCX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1N2C3=C(C=CC(=C3)Cl)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.